Product packaging for Boc-L-4-(naphthalen-1-yl)phenylalanine(Cat. No.:)

Boc-L-4-(naphthalen-1-yl)phenylalanine

Cat. No.: B1285084
M. Wt: 391.5 g/mol
InChI Key: FFMFZQISJICJAI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Significance of Non-Canonical Amino Acids (ncAAs) in Expanding Protein Functionality

The twenty canonical amino acids serve as the fundamental building blocks of proteins, dictating their structure and function. However, the introduction of non-canonical amino acids (ncAAs), also known as unnatural amino acids, into polypeptide chains has emerged as a powerful tool to expand the functional repertoire of proteins. rsc.org This strategic expansion of the genetic code allows for the creation of proteins with novel or enhanced properties. rsc.org

The incorporation of ncAAs can introduce unique chemical functionalities, such as ketones, azides, or alkynes, which are not present in the standard amino acid toolkit. mdpi.com These additions enable a variety of applications, including the site-specific labeling of proteins for imaging, the development of new therapeutic proteins with improved stability and activity, and the creation of novel biomaterials. rsc.orgnih.gov Over 250 different ncAAs have been successfully incorporated into proteins, demonstrating the versatility of this approach in biochemical studies and the generation of protein-based polymers with new functions. nih.gov

Phenylalanine Derivatives as Probes in Biochemical and Biophysical Investigations

The introduction of fluorine atoms into the phenylalanine ring, for example, can enhance the biophysical and chemical properties of peptides and proteins. nih.gov These fluorinated derivatives are used to study enzyme-substrate interactions, protein aggregation mechanisms, and to improve the thermal and chemical stability of proteins. nih.gov Similarly, attaching larger aromatic systems, like the naphthalene (B1677914) group in Boc-L-4-(naphthalen-1-yl)phenylalanine, creates a fluorescent probe that can be used to investigate protein folding, dynamics, and binding events.

Overview of Boc-Protecting Group Utility in Amino Acid Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids in organic synthesis, particularly in peptide synthesis. total-synthesis.comwikipedia.org Amines are nucleophilic and basic, and these properties can interfere with desired chemical reactions elsewhere in a molecule. chemistrysteps.com The Boc group temporarily masks the amine as a less reactive carbamate (B1207046), allowing other chemical transformations to occur selectively. chemistrysteps.com

A key advantage of the Boc group is its stability under a wide range of conditions, including basic hydrolysis and many nucleophilic reactions, yet it can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.comchemistrysteps.com This acid-lability is crucial as it allows for the deprotection of the amino group without cleaving the nascent peptide chain from its solid support during solid-phase peptide synthesis (SPPS). The use of the Boc group is a cornerstone of strategies for synthesizing complex peptides and other organic molecules. total-synthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25NO4 B1285084 Boc-L-4-(naphthalen-1-yl)phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-naphthalen-1-ylphenyl)propanoic acid

InChI

InChI=1S/C24H25NO4/c1-24(2,3)29-23(28)25-21(22(26)27)15-16-11-13-18(14-12-16)20-10-6-8-17-7-4-5-9-19(17)20/h4-14,21H,15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

FFMFZQISJICJAI-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O

sequence

X

Origin of Product

United States

Physicochemical Properties of Boc L 4 Naphthalen 1 Yl Phenylalanine

Boc-L-4-(naphthalen-1-yl)phenylalanine is a white powder with specific characteristics that make it a valuable reagent in chemical synthesis. chemimpex.com Its molecular structure incorporates the bulky naphthalene (B1677914) moiety, which imparts unique steric and electronic properties.

PropertyValue
Synonym Boc-4-(naphthalen-1-yl)-L-Phe-OH
CAS Number 1013997-35-7
Molecular Formula C24H25NO4
Molecular Weight 391.47 g/mol
Purity ≥ 99% (HPLC)
Appearance White powder
Optical Rotation [a]D20 = -24 ± 2º (c=1 in DMF)
Storage Conditions 0-8 °C

Synthesis and Purification

The synthesis of Boc-L-4-(naphthalen-1-yl)phenylalanine typically involves a multi-step process. A key strategic step is the Suzuki coupling reaction, which is a powerful method for creating carbon-carbon bonds. This reaction would typically involve coupling a protected 4-borono-L-phenylalanine derivative with 1-bromonaphthalene (B1665260) in the presence of a palladium catalyst.

Following the coupling reaction, the resulting compound must be purified to remove unreacted starting materials, catalyst residues, and byproducts. High-performance liquid chromatography (HPLC) is a common and effective method for achieving the high purity (≥ 99%) required for applications like peptide synthesis. chemimpex.com

Applications of Boc L 4 Naphthalen 1 Yl Phenylalanine and Its Derivatives in Contemporary Research

Enzyme Mechanism Elucidation and Biocatalyst Engineering

Understanding how enzymes function is crucial for drug design and the development of novel biocatalysts. Unnatural amino acids are valuable probes for studying enzyme mechanisms and for engineering enzymes with new functionalities.

Probing Substrate Binding and Catalytic Mechanisms of Enzymes (e.g., Phenylalanine Hydroxylase, Phenylalanyl tRNA Synthetase)

Boc-L-4-(naphthalen-1-yl)phenylalanine can serve as a valuable tool to probe the active sites of enzymes that recognize phenylalanine. The bulky naphthalene (B1677914) group can provide insights into the steric constraints of an enzyme's active site.

Phenylalanine Hydroxylase (PAH) is the enzyme responsible for converting phenylalanine to tyrosine. nih.govnih.govsigmaaldrich.comusbio.net Mutations in the PAH gene can lead to phenylketonuria (PKU), a metabolic disorder. nih.govresearchgate.net Studies on PAH often involve the use of phenylalanine analogs to understand its substrate specificity and catalytic mechanism. nih.gov The introduction of a bulky substituent like the naphthalen-1-yl group at the 4-position of the phenyl ring would likely make it a poor substrate or a potential inhibitor of PAH, allowing researchers to probe the dimensions of the active site.

Phenylalanyl tRNA Synthetase (PheRS) is the enzyme that attaches phenylalanine to its corresponding tRNA during protein synthesis. rsc.orgsemanticscholar.orgresearchgate.netnih.govrsc.org Designing molecules that mimic the natural substrate, phenylalanyl adenylate, is a strategy for developing novel antimicrobial agents. rsc.orgsemanticscholar.orgresearchgate.netnih.gov A study on PheRS substrate mimics identified a compound containing a (2-naphthyl)-L-alanine moiety as being optimal for occupying the active site. rsc.orgsemanticscholar.org This suggests that the active site of PheRS can accommodate the bulky naphthalene group, and that this compound could be a useful probe for studying the binding interactions within the phenylalanine and adenosine (B11128) binding pockets of this enzyme. rsc.orgsemanticscholar.org

Rational Design of Enzyme Modulators and Substrate Mimics

The rational design of enzyme inhibitors and modulators is a key strategy in drug discovery. nih.govresearchgate.net This approach relies on a detailed understanding of the enzyme's structure and catalytic mechanism. The bulky and hydrophobic nature of the naphthalene group in this compound makes it an attractive scaffold for designing enzyme modulators.

By modifying the naphthalene ring or the phenylalanine backbone, it is possible to create a library of compounds that can be screened for inhibitory activity against various enzymes. For example, derivatives of phenylalanine have been explored as antagonists for the VLA-4 integrin, a target for inflammatory diseases. nih.gov The naphthalene moiety can be used to enhance hydrophobic interactions within the active site of a target enzyme, potentially leading to increased potency and selectivity. nih.gov

Trapping of Enzyme Intermediates with Non-Hydrolyzable Bonds

Trapping and characterizing enzyme intermediates is crucial for elucidating catalytic mechanisms. While direct evidence for the use of this compound in trapping enzyme intermediates is not available, the principle of using substrate analogs with non-hydrolyzable bonds is a well-established technique. By replacing a scissile bond in a substrate with a stable one, it is possible to "freeze" the enzyme in a particular state of the catalytic cycle, allowing for its structural and functional characterization. The bulky nature of the 4-(naphthalen-1-yl)phenylalanine residue could be advantageous in designing such mimics, as it might promote tighter binding to the enzyme's active site.

Advances in Peptide Chemistry and Peptidomimetic Design

Peptides are important therapeutic agents, but their use is often limited by poor stability and bioavailability. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties. The incorporation of unnatural amino acids like 4-(naphthalen-1-yl)phenylalanine is a common strategy in peptidomimetic design. nih.gov

The bulky, hydrophobic naphthalene side chain of 4-(naphthalen-1-yl)phenylalanine can be used to influence the conformation of peptides, promoting the formation of stable secondary structures such as α-helices or β-sheets. acs.org This can lead to peptides with enhanced biological activity and resistance to proteolytic degradation. For example, self-assembling dipeptides conjugated to naphthalene have shown promise as nanomaterials and drug delivery devices. acs.org The incorporation of fluorinated phenylalanines into peptides has also been shown to increase their catabolic stability. nih.gov

Furthermore, the Boc protecting group on this compound is essential for its use in solid-phase peptide synthesis, the standard method for chemically synthesizing peptides. The Boc group prevents the amino group from reacting during the coupling of the next amino acid in the sequence.

Table 2: Properties and Applications of Modified Phenylalanine Analogs in Peptide Chemistry

Modified Phenylalanine AnalogKey FeatureApplication in Peptides
4-(Naphthalen-1-yl)phenylalanineBulky, hydrophobic naphthalene groupInduce stable secondary structures, enhance biological activity. acs.org
Fluorinated PhenylalaninesIncreased stabilityEnhance resistance to proteolytic degradation. nih.gov
p-iodo-L-phenylalanineHeavy atom for X-ray crystallographyFacilitate protein structure determination. nih.gov
4-amino-L-phenylalanineFunctional amino groupIntroduce new chemical functionalities for cross-linking or labeling. rsc.org

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The Boc protection strategy is a well-established method in SPPS. nih.gov In this approach, the N-terminal alpha-amino group of the growing peptide chain is protected by the acid-labile Boc group.

The incorporation of this compound into a peptide sequence via SPPS follows the standard Boc-SPPS cycle. This cycle involves the deprotection of the N-terminal Boc group with an acid, typically trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid. The bulky nature of the naphthalen-1-yl group may present some challenges during synthesis, such as steric hindrance during the coupling step, potentially requiring optimized coupling reagents or longer reaction times to ensure efficient peptide bond formation.

While specific, detailed protocols for the use of this compound in SPPS are not extensively documented in publicly available literature, the general principles of Boc-SPPS are applicable. The choice of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or more modern reagents like HBTU or HATU, would be critical in overcoming any potential steric hindrance from the bulky side chain. nih.gov The hydrophobic nature of the naphthalene group may also influence the solvation of the growing peptide chain on the solid support, necessitating the use of appropriate solvent systems to ensure efficient synthesis.

StepProcedureKey Considerations for this compound
Resin SwellingThe solid support is swollen in a suitable solvent (e.g., DCM).Ensure adequate swelling to allow reagent access.
Boc DeprotectionThe N-terminal Boc group is removed with an acid (e.g., TFA in DCM).Standard procedure, no significant deviation expected.
NeutralizationThe deprotected amino group is neutralized with a base (e.g., DIEA in DCM).Complete neutralization is crucial for the subsequent coupling step.
CouplingThe next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.Potential for steric hindrance from the naphthyl group may require stronger coupling reagents (e.g., HBTU, HATU) or longer coupling times.
WashingThe resin is washed to remove excess reagents and byproducts.Thorough washing is essential to prevent side reactions in subsequent steps.

Development of Peptide-Based Research Tools and Scaffolds

The unique properties of the naphthalen-1-yl moiety make this compound a valuable component in the design of peptide-based research tools and scaffolds.

One significant application lies in the development of fluorescent peptide probes. The naphthalene group is intrinsically fluorescent, and its incorporation into a peptide sequence can yield a probe for studying peptide-protein or peptide-nucleic acid interactions. beilstein-journals.org The changes in the fluorescence properties of the naphthalene moiety, such as wavelength, intensity, and lifetime, upon binding to a target molecule can provide valuable information about the binding event. beilstein-journals.org

Furthermore, the bulky and hydrophobic nature of the naphthalen-1-yl group can be exploited to design peptide-based inhibitors of protein-protein interactions (PPIs). By strategically placing this bulky side chain at the interface of a PPI, it can act as a "molecular wedge," disrupting the interaction. This approach is analogous to the use of other modified amino acids, such as p-benzoyl-l-phenylalanine, to probe and modulate PPIs. nih.govnih.gov

Peptides containing 4-(naphthalen-1-yl)phenylalanine can also serve as scaffolds for the development of novel biomaterials. The aromatic nature of the side chain can contribute to the stability and functionality of these materials. chemimpex.com For instance, these peptides could be used to create surfaces that promote specific cell adhesion or to develop targeted drug delivery systems.

Application AreaRole of this compoundPotential Research Focus
Fluorescent ProbesProvides an intrinsic fluorescent reporter group.Studying peptide-protein binding affinities and kinetics.
Protein-Protein Interaction (PPI) InhibitorsThe bulky naphthyl group can sterically hinder protein interactions.Developing therapeutic peptides that target specific PPIs.
Biomaterial ScaffoldsThe aromatic side chain contributes to the structural integrity and functionality of the material.Creating biocompatible surfaces for tissue engineering or drug delivery.

Supramolecular Self-Assembly of Aromatic Amino Acid Containing Peptides

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with applications in nanotechnology and materials science. The incorporation of aromatic amino acids, such as phenylalanine and its derivatives, plays a crucial role in driving the self-assembly process through π-π stacking interactions. nih.govnih.gov

Peptides containing this compound are expected to exhibit a strong tendency to self-assemble due to the large aromatic surface area of the naphthalene group. acs.org These π-π stacking interactions, in conjunction with hydrogen bonding between the peptide backbones, can lead to the formation of various nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govrsc.org The specific morphology of the resulting nanostructures is influenced by factors such as the peptide sequence, concentration, pH, and solvent. rsc.org

The self-assembly of peptides capped with naphthalene derivatives has been shown to be driven by intermolecular aromatic π-π stacking interactions. nih.gov Molecular dynamics simulations have revealed that the 1-naphthoyl group can facilitate higher-order aromatic stacking compared to other aromatic groups. nih.gov This suggests that peptides containing 4-(naphthalen-1-yl)phenylalanine would form stable and well-ordered supramolecular structures. These self-assembled materials have potential applications in areas such as drug delivery, tissue engineering, and nanoelectronics. nih.govnih.gov

Aromatic MoietyInfluence on Self-AssemblyResulting Nanostructures
PhenylalanineModerate π-π stacking interactions. mdpi.comNanotubes, nanofibers, hydrogels. nih.gov
NaphthaleneStrong π-π stacking interactions due to larger aromatic surface area. nih.govrsc.orgStronger gels at lower concentrations, well-ordered nanofibers and nanotubes. nih.govrsc.org
PyreneVery strong π-π stacking interactions leading to cooperative self-assembly. rsc.orgHighly stable nanofibers. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate its conformational landscape, revealing the different shapes the molecule can adopt in various environments. This is particularly important as the conformation of a molecule can significantly influence its biological activity.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved to simulate the movement of the atoms over a period of time, often on the scale of nanoseconds to microseconds. The resulting trajectory provides a detailed view of the molecule's flexibility and preferred conformations. For instance, studies on phenylalanine and its derivatives have used MD simulations to understand their self-assembly into nanostructures and their dynamics within a peptide chain. nih.govresearchgate.netnih.govrsc.orgmdpi.com

When studying ligand-protein interactions, MD simulations can model how this compound binds to a target protein. After an initial binding pose is predicted by molecular docking, MD simulations can be used to refine this pose and assess the stability of the ligand-protein complex. The simulation can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. It can also provide insights into the energetic contributions of these interactions, helping to explain the binding affinity.

Table 1: Key Parameters in Molecular Dynamics Simulations of Amino Acid Derivatives This table is illustrative and based on general practices in MD simulations of similar molecules.

Parameter Typical Value/Software Purpose
Force Field AMBER, CHARMM, GROMOS Defines the potential energy function of the system.
Water Model TIP3P, SPC/E Represents the solvent environment.
Simulation Time 100 ns - 1 µs Duration of the simulation to capture relevant motions.
Ensemble NPT (isothermal-isobaric) Maintains constant number of particles, pressure, and temperature.
Temperature 300 K Simulates physiological conditions.
Pressure 1 atm Simulates atmospheric pressure.

Molecular Docking for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking can be used to predict how it might bind to the active site of a protein or other biological target. This is a crucial step in rational drug design and in understanding the molecule's potential biological role.

The process involves placing the ligand (this compound) in various positions and orientations within the binding site of the receptor protein. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. Studies on analogs of phenylalanine have successfully used molecular docking to predict binding modes and guide the design of new inhibitors for various enzymes. researchgate.netmdpi.commdpi.com

The large, hydrophobic naphthalene group of this compound is expected to play a significant role in its binding interactions, likely favoring binding sites with hydrophobic pockets. The Boc protecting group and the amino acid backbone provide opportunities for hydrogen bonding and other polar interactions. The results of a docking study are typically visualized to show the specific interactions between the ligand and the amino acid residues of the protein.

Table 2: Illustrative Molecular Docking Results for a Phenylalanine Analog with a Target Protein This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Parameter Value Interpretation
Binding Affinity (kcal/mol) -8.5 A strong predicted binding affinity.
Interacting Residues Tyr82, Phe290, Trp310 Key amino acids in the binding site involved in interactions.
Types of Interactions π-π stacking, Hydrophobic, Hydrogen bond The nature of the forces stabilizing the complex.
Hydrogen Bond Donors Amide N-H Specific atoms on the ligand involved in hydrogen bonding.
Hydrogen Bond Acceptors Carbonyl C=O Specific atoms on the ligand involved in hydrogen bonding.

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These calculations provide detailed information about the distribution of electrons within this compound, which is fundamental to understanding its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich naphthalene ring system, while the LUMO may also be distributed over the aromatic system. DFT calculations on naphthalene and its derivatives have shown that the HOMO-LUMO gap can be tuned by the addition of different functional groups. researchgate.netsamipubco.comresearchgate.netrsc.orgnih.gov

Table 3: Calculated Frontier Orbital Energies for Naphthalene (Illustrative) Based on DFT calculations reported for naphthalene, serving as a proxy for the aromatic system in the target molecule. samipubco.com

Orbital Energy (eV) Significance
HOMO -6.13 Electron-donating capability.
LUMO -1.38 Electron-accepting capability.
HOMO-LUMO Gap 4.75 Chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's surface and color-coded to indicate regions of different electrostatic potential. Red regions indicate negative potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. Blue regions indicate positive potential and are associated with electron-poor areas, which are susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms of the Boc and carboxylic acid groups, making them sites for hydrogen bond acceptance. The naphthalene ring would exhibit a complex potential landscape, while the N-H group would be a region of positive potential, acting as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which can be interpreted in terms of charge delocalization and hyperconjugation. These interactions contribute to the stability of the molecule.

In this compound, NBO analysis would reveal the extent of electron delocalization within the naphthalene and phenyl rings. It would also quantify the stabilizing interactions between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. Such analyses on naphthalene-containing compounds have provided valuable insights into their electronic structure. samipubco.com

Advanced Spectroscopic Characterization (e.g., FT-IR, FT-Raman, NMR) in Conjunction with Computational Methods

Experimental spectroscopic techniques like Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the structure of this compound. When combined with computational methods, these techniques provide a powerful approach for detailed structural elucidation.

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies (for FT-IR and FT-Raman) and NMR chemical shifts of a molecule. icm.edu.plresearchgate.netyildiz.edu.trresearchgate.netresearchgate.netnih.gov By comparing the calculated spectra with the experimental spectra, a more confident assignment of the spectral features can be made. For instance, vibrational analysis of L-phenylalanine has been performed using DFT to assign the various stretching and bending modes. researchgate.net

FT-IR and FT-Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. The experimental spectra of this compound would show characteristic peaks for the N-H stretch, C=O stretches of the Boc and carboxylic acid groups, and various vibrations associated with the aromatic rings. DFT calculations can predict the frequencies and intensities of these vibrations, aiding in their assignment.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts of the protons and carbons in this compound would be influenced by their local electronic environment. The bulky and aromatic naphthalene group would induce specific shifts in the neighboring protons and carbons. Computational prediction of NMR chemical shifts can help to resolve ambiguities in the experimental spectra. Experimental NMR data for the closely related Boc-L-phenylalanine is readily available and serves as a useful reference. nih.govchemicalbook.comchemicalbook.com

Table 4: Characteristic Experimental Vibrational Frequencies for Boc-L-phenylalanine This data is for Boc-L-phenylalanine and serves as a reference for the expected vibrational modes in the target compound. nih.gov

Vibrational Mode Wavenumber (cm⁻¹) Description
N-H Stretch ~3300 Stretching of the amide N-H bond.
C-H Stretch (aromatic) ~3100-3000 Stretching of C-H bonds in the phenyl ring.
C-H Stretch (aliphatic) ~2980-2850 Stretching of C-H bonds in the Boc and backbone.
C=O Stretch (urethane) ~1715 Stretching of the carbonyl in the Boc group.
C=O Stretch (acid) ~1695 Stretching of the carbonyl in the carboxylic acid.
N-H Bend ~1520 Bending of the amide N-H bond.
C=C Stretch (aromatic) ~1600-1450 In-plane stretching of the phenyl ring.

Spectroscopic Data

General Synthetic Approaches for Unnatural Amino Acids Bearing Bulky Aromatic Side Chains.rsc.orgnih.gov

The introduction of large, sterically demanding aromatic systems onto an amino acid scaffold presents unique synthetic challenges. Over the years, a variety of robust methods have been developed to address this, ranging from transition-metal-catalyzed cross-couplings to innovative light-mediated and enzymatic strategies.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl/Naphthyl Introduction.rsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of unnatural amino acids. nih.gov These methods offer a powerful and versatile approach to directly append aryl and heteroaryl moieties to an amino acid core.

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the synthesis of biaryl compounds and has been successfully applied to the preparation of phenylalanine derivatives with diverse aromatic side chains. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide.

In the context of synthesizing this compound, a common precursor is an N-protected, 4-halogenated L-phenylalanine derivative, most notably N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the amino functionality during the coupling reaction. The carbon-iodine bond is sufficiently reactive to participate in the catalytic cycle.

The general reaction scheme involves the coupling of Boc-L-4-iodophenylalanine with an appropriate naphthaleneboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing racemization of the chiral center.

Table 1: Key Components in Suzuki-Miyaura Cross-Coupling for Phenylalanine Derivatives

ComponentExample(s)Role in Reaction
Aryl Halide Boc-L-4-iodophenylalanineElectrophilic partner in the cross-coupling.
Organoboron Reagent Naphthalene-1-boronic acidNucleophilic partner, source of the naphthyl group.
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Ligand Triphenylphosphine (B44618) (PPh₃), SPhosStabilizes the palladium center and influences catalytic activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent and facilitates the transmetalation step.
Solvent Dioxane/Water, Toluene, DMFSolubilizes reactants and influences reaction rate and yield.

The reaction has been shown to be compatible with a variety of functional groups and has been employed in both academic and industrial settings for the synthesis of complex amino acids. researchgate.net

The Negishi cross-coupling provides another powerful avenue for the synthesis of phenylalanine derivatives. rsc.org This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. rsc.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which can often lead to successful couplings where other methods may fail, particularly with sterically hindered substrates.

For the synthesis of complex phenylalanine analogues, a protected iodoalanine derivative can be converted into an organozinc reagent. nih.gov This organozinc species can then be coupled with a variety of aryl or heteroaryl halides. researchgate.net The reaction is known for its functional group tolerance and generally proceeds with retention of stereochemistry at the α-carbon of the amino acid. d-nb.info

Table 2: Comparison of Suzuki-Miyaura and Negishi Cross-Coupling for Amino Acid Synthesis

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organozinc
Stability of Reagent Generally stable to air and moistureOften sensitive to air and moisture, prepared in situ
Functional Group Tolerance Good to excellentExcellent
Reaction Conditions Often requires a baseTypically proceeds under neutral conditions

Light-Mediated Protocols for Stereoselective Synthesis.rsc.orgnih.gov

In recent years, photoredox catalysis has emerged as a powerful tool for the synthesis of unnatural amino acids. chemrxiv.orgchemrxiv.org These light-mediated protocols often proceed under mild conditions and can provide access to novel chemical reactivity. rsc.org For instance, visible light-promoted photoredox catalysis has been utilized for the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, offering a convenient route to various α-amino acids. researchgate.net This approach allows for the use of readily available carboxylic acids as radical precursors, avoiding the need for pre-functionalization. rsc.org

Enzymatic and Chemoenzymatic Strategies in Chiral Amino Acid Synthesis.oup.com

Enzymatic and chemoenzymatic methods offer an attractive alternative for the synthesis of chiral amino acids, leveraging the high stereoselectivity of biocatalysts. nih.govrsc.org Enzymes such as transaminases can be used to install the amino group onto a keto-acid precursor with excellent enantiocontrol. oup.com Chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis. iupac.org For example, a chemical reaction can be used to construct the carbon skeleton, followed by an enzymatic step to introduce the chiral amine. These methods are particularly valuable for producing enantiomerically pure amino acids. researchgate.net

Targeted Synthesis of this compound

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be reliably achieved through the application of the Suzuki-Miyaura cross-coupling reaction. This approach is the most logical and established method for this particular transformation.

The synthesis would commence with commercially available Boc-L-4-iodophenylalanine . This starting material would then be subjected to a palladium-catalyzed cross-coupling with naphthalene-1-boronic acid .

Proposed Synthetic Scheme:

Table 3: Proposed Reaction Conditions for the Synthesis of this compound via Suzuki-Miyaura Coupling

ParameterProposed Reagent/ConditionRationale
Starting Material Boc-L-4-iodophenylalanineProvides the protected amino acid backbone with a reactive handle for coupling.
Coupling Partner Naphthalene-1-boronic acidIntroduces the naphthalen-1-yl moiety.
Catalyst Palladium(II) acetate (B1210297) / triphenylphosphine or a pre-formed Pd(PPh₃)₄ catalystA common and effective catalyst system for Suzuki-Miyaura reactions.
Base Aqueous potassium carbonate or potassium phosphateEssential for the transmetalation step in the catalytic cycle.
Solvent System 1,4-Dioxane/water or Toluene/waterA biphasic solvent system is often optimal for Suzuki-Miyaura couplings.
Temperature 80-100 °CSufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated through standard workup procedures, including extraction and purification by column chromatography to yield the desired this compound.

Precursor Synthesis and Naphthalene Moiety Elaboration

The core of synthesizing 4-(naphthalen-1-yl)phenylalanine lies in the strategic coupling of a naphthalene group to the phenylalanine scaffold. A prominent and effective method for achieving this is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This palladium-catalyzed reaction has proven to be a versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.

The general approach involves the coupling of a pre-functionalized phenylalanine derivative with a naphthalene-containing coupling partner. A common strategy utilizes a protected 4-borono-L-phenylalanine derivative, which can be reacted with a 1-halonaphthalene, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene, in the presence of a palladium catalyst and a base. Microwave irradiation has been shown to significantly accelerate this reaction, often reducing reaction times to minutes while maintaining high yields. acs.orgnih.gov

An alternative, yet equally viable, approach involves the coupling of a 4-halo-L-phenylalanine derivative (e.g., 4-iodo-L-phenylalanine) with naphthalen-1-ylboronic acid. The choice of reactants often depends on the commercial availability and stability of the starting materials.

Table 1: Key Reactions in Precursor Synthesis

Reaction TypePhenylalanine PrecursorNaphthalene PrecursorKey Reagents
Suzuki-Miyaura Coupling4-Borono-L-phenylalanine1-HalonaphthalenePalladium catalyst, Base
Suzuki-Miyaura Coupling4-Iodo-L-phenylalanineNaphthalen-1-ylboronic acidPalladium catalyst, Base

The resulting product of this coupling is 4-(naphthalen-1-yl)phenylalanine, which serves as the immediate precursor for the introduction of the Boc-protecting group.

Implementation of the Boc-Protecting Group Strategy

The protection of the amino group of L-4-(naphthalen-1-yl)phenylalanine is a critical step to enable its use in peptide synthesis and other derivatization reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amino acids due to its stability under various reaction conditions and its facile removal under acidic conditions. orgsyn.orgchemimpex.com

The standard procedure for the introduction of the Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. orgsyn.orgnih.gov The reaction is typically carried out in a mixed solvent system, such as dioxane/water or tetrahydrofuran/water, to ensure the solubility of both the amino acid and the Boc-anhydride.

The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc-anhydride, leading to the formation of a carbamate (B1207046) linkage. The choice of base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydroxide, triethylamine, and sodium bicarbonate. orgsyn.orgnih.gov

Table 2: Reagents for Boc-Protection

ReagentRole
Di-tert-butyl dicarbonate (Boc)₂OBoc-protecting agent
Base (e.g., NaOH, Et₃N)Deprotonates the amino group
Solvent (e.g., Dioxane/Water)Reaction medium

Upon completion of the reaction and subsequent workup, this compound is obtained as a stable, protected amino acid ready for further applications.

Advanced Derivatization of this compound Analogues

The unique structure of this compound, with its bulky aromatic side chain, makes it an interesting candidate for further modification. Advanced derivatization techniques can be employed to introduce spectroscopic tags for fluorescence-based studies or radiohalogens for applications in radiochemistry and molecular imaging.

Chemical Derivatization for Spectroscopic Tagging

The inherent fluorescence of the naphthalene moiety can be exploited for spectroscopic studies. However, to enhance detection sensitivity or to introduce specific spectroscopic properties, chemical derivatization with fluorescent tags is a common strategy. Naphthalene-2,3-dicarboxaldehyde (NDA) is a well-established fluorogenic reagent that reacts with primary amines, such as the deprotected amino group of a phenylalanine analogue, to form highly fluorescent cyanobenz[f]isoindole (CBI) adducts. nih.govnih.gov

While the Boc-protecting group would first need to be removed, the resulting free amine of 4-(naphthalen-1-yl)phenylalanine can be reacted with NDA in the presence of a nucleophile, such as cyanide or a thiol, to yield a fluorescently labeled amino acid. acs.orgacs.org This allows for sensitive detection in various analytical techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis.

The choice of the fluorescent tag can be tailored to the specific experimental requirements, such as the desired excitation and emission wavelengths. The large aromatic system of the naphthalene side chain in the parent amino acid may also influence the photophysical properties of the resulting fluorescent derivative.

Radiohalogenation of Phenylalanine Derivatives for Radiochemistry Research

The introduction of radiohalogens, such as iodine-123, iodine-125, iodine-131, or astatine-211, into phenylalanine derivatives is of significant interest for the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. nih.govresearchgate.net A common strategy for radiohalogenation involves the use of an organotin precursor, which can undergo electrophilic destannylation with a radiohalogen.

For a this compound analogue, a tributyltin moiety could be introduced onto the naphthalene ring. This would create a precursor amenable to radioiodination. The synthesis of such a precursor would likely involve the lithiation of a brominated naphthalene derivative of the protected phenylalanine, followed by quenching with tributyltin chloride.

The subsequent radiohalogenation step typically involves the reaction of the tributyltin precursor with the desired radiohalogen in the presence of an oxidizing agent, such as chloramine-T or hydrogen peroxide. nih.gov This method allows for the efficient and high-yield incorporation of the radiohalogen.

Table 3: Radiohalogenation Precursors and Reagents

Precursor TypeKey Functional GroupRadiohalogenation Reagent
Organotin Precursor-Sn(Bu)₃Na[*I], Oxidizing Agent

The resulting radiohalogenated this compound analogue could then be used in preclinical studies to evaluate its potential as a radiotracer for various biological targets.

Strategies for Site-Specific Unnatural Amino Acid Incorporation into Proteins

Two primary strategies have been developed for the incorporation of unnatural amino acids into proteins: Genetic Code Expansion (GCE) and Selective Pressure Incorporation (SPI). GCE allows for the site-specific insertion of a UAA in response to a reassigned codon, while SPI results in the global replacement of a specific canonical amino acid with an analogue. mdpi.comfrontiersin.org

Genetic Code Expansion (GCE) Technology

GCE is a versatile technique that enables the site-specific incorporation of UAAs into a growing polypeptide chain during translation. acs.orgmdpi.com This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the desired UAA. ucsf.edu The core components of this technology are an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov This aaRS/tRNA pair must be "orthogonal," meaning it does not interact with the endogenous synthetases and tRNAs of the host organism. google.combgu.ac.il

The successful incorporation of bulky UAAs like naphthyl-phenylalanine derivatives hinges on the creation of a specific and efficient orthogonal aaRS/tRNA pair. acs.orgbgu.ac.il The process begins with the selection of an aaRS/tRNA pair from a different organism that does not cross-react with the host's translational machinery. Commonly used pairs are derived from archaea such as Methanocaldococcus jannaschii and Methanosarcina mazei. nih.govnih.gov

The chosen aaRS is then subjected to directed evolution or rational design to alter its substrate specificity, enabling it to recognize and aminoacylate the desired naphthyl-phenylalanine analogue instead of its natural substrate. nih.govrsc.org This involves creating libraries of aaRS mutants and screening them for their ability to charge the orthogonal tRNA with the UAA. For instance, variants of the M. jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and the M. mazei pyrrolysyl-tRNA synthetase (PylRS) have been successfully engineered to incorporate a wide range of phenylalanine derivatives. nih.govutmb.edu

The following table summarizes key mutations in commonly used orthogonal synthetases that have been engineered to accommodate bulky phenylalanine analogues.

Orthogonal SynthetaseParent OrganismKey Mutations for Bulky SubstratesExample Substrates
MjTyrRSMethanocaldococcus jannaschiiY32G, L70A, H71N, D158G, I159Lp-acetyl-L-phenylalanine, p-benzoyl-L-phenylalanine
PylRSMethanosarcina mazeiY306A, Y384FNɛ-(benzyloxycarbonyl)lysine derivatives, bulky phenylalanine derivatives
EcLeuRSEscherichia coliY40A, Y527FVarious bulky hydrophobic amino acids

This table is illustrative and specific mutations can vary depending on the target UAA.

Once an engineered aaRS charges the orthogonal tRNA with the naphthyl-phenylalanine derivative, this aminoacylated tRNA is delivered to the ribosome. The anticodon of the orthogonal tRNA is mutated to recognize a specific codon that has been repurposed. The most frequently used repurposed codon is the UAG amber stop codon. mdpi.combgu.ac.il

In a typical experiment, a gene of interest is mutated to introduce an amber codon at the desired site for UAA incorporation. When this gene is expressed in a host organism containing the orthogonal aaRS, the orthogonal tRNA, and the UAA in the growth medium, the translational machinery will read through the UAG codon and insert the naphthyl-phenylalanine analogue into the protein. nih.gov This process, known as amber codon suppression, competes with the natural termination of translation by release factors. acs.orgethz.ch The efficiency of suppression can be influenced by the sequence context surrounding the UAG codon and the expression levels of the orthogonal components. dntb.gov.ua

Selective Pressure Incorporation (SPI) for Global Amino Acid Replacement

Selective Pressure Incorporation (SPI) is an alternative method that leads to the global replacement of a specific canonical amino acid with a structurally similar analogue throughout the entire proteome. mdpi.comnih.gov This technique utilizes an auxotrophic host strain that is unable to synthesize a particular canonical amino acid. nih.gov

In the SPI method, the auxotrophic host is grown in a minimal medium where the essential canonical amino acid is supplied in limited amounts. mdpi.com Once this amino acid is depleted, the analogue (e.g., a naphthyl-phenylalanine derivative replacing phenylalanine) is added to the medium. The endogenous aaRS, which possesses some level of substrate promiscuity, then incorporates the analogue into proteins at all positions normally occupied by the canonical amino acid. frontiersin.orgnih.gov While this method is effective for producing proteins with global modifications, it lacks the site-specificity of GCE and can impact host cell viability due to the widespread alteration of the proteome. nih.gov

Considerations for Incorporating Bulky Aromatic Unnatural Amino Acids

The incorporation of bulky aromatic UAAs like this compound presents specific challenges. The large size of the naphthyl group can sterically hinder the binding of the UAA to the active site of the engineered aaRS, and may also affect the folding and stability of the target protein. researchgate.net

Research has shown that the efficiency of incorporation can be highly dependent on the specific structure of the UAA and the mutations within the aaRS active site. researchgate.net Furthermore, the introduction of a bulky, hydrophobic residue can potentially disrupt the local protein structure or lead to aggregation. Therefore, careful consideration of the incorporation site is crucial, often favoring surface-exposed regions where the bulky side chain is less likely to interfere with protein folding.

Orthogonal Translation Systems for Eukaryotic and Prokaryotic Expression

The principles of GCE have been successfully applied in both prokaryotic and eukaryotic expression systems. google.combgu.ac.il Escherichia coli is a commonly used prokaryotic host due to its rapid growth and well-characterized genetics. nih.gov Orthogonal systems derived from archaeal sources, such as the MjTyrRS/tRNA pair, have proven to be highly effective in E. coli. bgu.ac.ilnih.gov

In eukaryotic cells, including yeast and mammalian cells, ensuring the orthogonality of the aaRS/tRNA pair is more complex due to the increased complexity of the cellular machinery. google.combiorxiv.org However, several orthogonal systems have been developed and successfully implemented. The PylRS/tRNA pair from Methanosarcina species is particularly notable for its high orthogonality in a wide range of hosts, including mammalian cells. nih.gov This has enabled the site-specific incorporation of bulky aromatic UAAs into proteins in these more complex organisms, opening up new avenues for studying protein function in their native cellular environment. bgu.ac.il

The following table provides a comparative overview of key features of prokaryotic and eukaryotic expression systems for UAA incorporation.

FeatureProkaryotic Systems (e.g., E. coli)Eukaryotic Systems (e.g., Yeast, Mammalian Cells)
Expression Speed FastSlower
Protein Folding & PTMs Limited post-translational modifications (PTMs), potential for inclusion bodiesMore complex protein folding, extensive PTMs
Orthogonality Relatively straightforward to achieveMore challenging to ensure, potential for cross-reactivity
Commonly Used O-Pairs MjTyrRS/tRNA, EcLeuRS/tRNAPylRS/tRNA, MjTyrRS/tRNA
Applications High-yield production of modified proteins, in vitro studiesIn vivo functional studies, therapeutic protein development

Future Prospects and Emerging Research Directions

Expansion of the Genetically Encoded Amino Acid Repertoire

The ability to incorporate unnatural amino acids (UAAs) into proteins represents a significant leap forward in protein engineering and synthetic biology. The genetic code of most organisms is limited to 20-22 canonical amino acids, which restricts the chemical diversity and functionality of proteins. By expanding the genetic code, scientists can introduce novel chemical moieties into proteins, thereby creating proteins with enhanced or entirely new properties.

Boc-L-4-(naphthalen-1-yl)phenylalanine, after deprotection of the Boc group, is a prime candidate for incorporation into the genetic code. The large, hydrophobic naphthalene (B1677914) side chain can introduce unique properties into proteins. For instance, the site-specific incorporation of L-3-(2-naphthyl)alanine has already been achieved in Escherichia coli. h1.co This was accomplished by evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous cellular components. h1.co A similar strategy could be employed for 4-(naphthalen-1-yl)phenylalanine, enabling its site-specific insertion into proteins in response to a nonsense or frameshift codon.

The successful incorporation of this amino acid would allow for the creation of proteins with tailored functionalities. The naphthalene moiety could serve as a bulky structural element to modulate protein-protein interactions or to create specific binding pockets. Furthermore, its unique photophysical properties could be harnessed for studying protein folding and dynamics.

Research GoalApproachPotential Impact
Site-specific incorporation of 4-(naphthalen-1-yl)phenylalanine into proteinsDirected evolution of an orthogonal aminoacyl-tRNA synthetase/tRNA pairCreation of proteins with novel structural and functional properties.
Modulation of protein-protein interactionsIntroduction of the bulky naphthalene side chain at key interfacesDevelopment of therapeutic proteins with enhanced specificity and efficacy.
Probing protein structure and dynamicsLeveraging the fluorescent properties of the naphthalene groupGaining deeper insights into protein function and misfolding diseases.

Development of Next-Generation Molecular and Cellular Probes

The intrinsic fluorescence of the naphthalene ring makes 4-(naphthalen-1-yl)phenylalanine an excellent scaffold for the development of novel molecular and cellular probes. Naphthalene-based fluorescent probes are known for their sensitivity to the local environment, exhibiting changes in fluorescence intensity and wavelength in response to polarity, viscosity, and the presence of specific analytes.

Researchers have successfully synthesized naphthalene-based fluorescent probes for the selective detection of biologically important molecules such as cysteine and glutathione. rsc.orgthno.org These probes often exhibit desirable properties like large Stokes shifts, which minimize self-quenching and background interference, making them suitable for bioimaging applications in living cells. rsc.org For instance, a novel naphthalene-based probe has been developed for the highly selective detection of cysteine, and it has been successfully applied for bioimaging intracellular cysteine in HeLa cells with low cytotoxicity. rsc.org

Following these design principles, this compound can be chemically modified to create a new generation of probes. The amino acid backbone provides a handle for conjugation to peptides or other targeting moieties, enabling the delivery of the fluorescent reporter to specific cellular compartments or to target specific proteins. For example, a mitochondrial-targeted pH fluorescent probe based on naphthalene has been synthesized, demonstrating the feasibility of targeting specific organelles. rsc.org

Probe TypeTarget Analyte/EnvironmentKey Features
Turn-on fluorescent probeCysteine, GlutathioneHigh selectivity and sensitivity, large Stokes shift
Environment-sensitive probeCellular microenvironments (e.g., mitochondria)pH-dependent fluorescence, organelle-specific targeting
Bioimaging agentIntracellular ions or small moleculesLow cytotoxicity, good cell permeability

Integration with High-Throughput Screening Platforms for Functional Discovery

High-throughput screening (HTS) platforms are essential for the rapid discovery of novel molecules with desired biological activities. The integration of unnatural amino acids into these platforms opens up new avenues for drug discovery and functional genomics. HTS methods can be employed to screen large libraries of proteins containing unnatural amino acids for enhanced catalytic activity, improved stability, or novel binding specificities.

Recent advancements have led to the development of mega-high-throughput screening platforms for the discovery of biologically relevant sequence-defined non-natural polymers. nih.gov These platforms can screen vast libraries of compounds, including those containing both natural and unnatural amino acids. nih.gov this compound can be incorporated into such libraries, and its unique properties can be leveraged in the screening process. For example, the fluorescence of the naphthalene group could be used as a direct readout in certain assays, simplifying the screening process.

Furthermore, machine learning algorithms are being developed to predict the successful incorporation of unnatural amino acids into proteins and to guide the rational design of proteins with desired properties. nih.gov By collecting experimental data on the incorporation of a diverse set of unnatural amino acids, including those with bulky aromatic side chains, these predictive models can be refined to accelerate the discovery of novel functional proteins.

Screening PlatformApplicationAdvantage of Including this compound
Mega-high-throughput screening of non-natural polymersDiscovery of novel binders to therapeutic targetsExpands chemical diversity of the library; potential for fluorescent readout.
Yeast display with unnatural amino acidsEngineering proteins with enhanced affinity and stabilityIntroduces unique structural and chemical properties for improved binding.
Machine learning-guided protein designRational design of enzymes with novel activitiesProvides data to train predictive models for bulky aromatic amino acids.

Contribution to Novel Biomaterials and Nanotechnology through Self-Assembly Principles

The self-assembly of peptides and amino acid derivatives into well-defined nanostructures is a rapidly growing field with applications in biomaterials, drug delivery, and nanotechnology. The bulky and hydrophobic nature of the naphthalene group in this compound makes it a powerful driver of self-assembly through π-π stacking and hydrophobic interactions.

Research has shown that ultrashort cationic naphthalene-derived self-assembled peptides can form antimicrobial nanomaterials. acs.orgqub.ac.uk These materials can form hydrogels that are effective against biofilm-forming bacteria. acs.org Similarly, the incorporation of L-3-(2-naphthyl)-alanine into a conjugate of a nucleobase and saccharide was shown to induce hydrogelation, creating a functional biomaterial. nih.gov The Boc protecting group can also influence the self-assembly process and can be a useful tool in the synthesis of peptide-based biomaterials.

The self-assembly of molecules containing this compound could lead to the formation of various nanostructures, such as nanofibers, nanotubes, and vesicles. These materials could find applications in:

Drug Delivery: The hydrophobic core of the self-assembled structures could serve as a reservoir for hydrophobic drugs, allowing for their controlled release.

Tissue Engineering: Self-assembled peptide scaffolds can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.

Nanotechnology: The unique optical and electronic properties of naphthalene-containing nanostructures could be exploited in the development of novel sensors and electronic devices.

NanomaterialPotential ApplicationDriving Force for Self-Assembly
HydrogelsAntimicrobial materials, drug deliveryπ-π stacking of naphthalene rings, hydrogen bonding
NanofibersTissue engineering scaffoldsHydrophobic interactions, peptide backbone interactions
VesiclesDrug encapsulation and deliveryAmphiphilic nature of modified amino acid

Q & A

Q. What are the optimal synthetic routes for Boc-L-4-(naphthalen-1-yl)phenylalanine to ensure high purity and yield?

Methodological Answer: The synthesis typically involves:

  • Boc Protection : React L-4-(naphthalen-1-yl)phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) to protect the amine group.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the Boc-protected product.
  • Quality Control : Confirm purity (>97%) via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR (DMSO-d₆) to confirm aromatic protons (δ 7.2–8.5 ppm) and Boc group (δ 1.3–1.5 ppm for tert-butyl).
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 416.19 (C₂₄H₂₅NO₄).
  • Chiral HPLC : Use a Chiralpak® column to confirm enantiomeric purity (>99% ee) with a hexane/isopropanol mobile phase .

Advanced Research Questions

Q. How do steric effects from the naphthalene group impact X-ray crystallography refinement?

Methodological Answer:

  • Challenges : The bulky naphthalene group can cause disorder in crystal lattices, complicating electron density mapping.
  • Refinement Strategies :
    • Use SHELXL for anisotropic refinement of heavy atoms (e.g., sulfur or chlorine if present).
    • Apply "ISOR" and "DELU" restraints to mitigate thermal motion artifacts.
    • For severe disorder, model alternative conformations with occupancy ratios (e.g., 70:30) .

Q. How can computational modeling resolve discrepancies between experimental and predicted electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate UV-Vis spectra (naphthalene π→π* transitions at ~270 nm).
  • Troubleshooting : If experimental λₘₐₓ deviates >10 nm, check solvent effects (PCM model) or intermolecular interactions (e.g., crystal packing) .

Q. What hybrid techniques address structural dynamics in solution vs. solid state?

Methodological Answer:

  • SEC-SAXS : Combine size-exclusion chromatography (SEC) with small-angle X-ray scattering (SAXS) to study conformational flexibility in solution.
  • Key Insights : Compare radius of gyration (R₉) from SAXS with crystallographic B-factors to identify dynamic regions (e.g., naphthalene side-chain mobility) .

Q. How to troubleshoot bioactivity discrepancies between synthesized batches?

Methodological Answer:

  • Purity Analysis : Re-analyze via HPLC-MS to detect trace impurities (e.g., de-Boc byproducts).
  • Aggregation Screening : Perform dynamic light scattering (DLS) to rule out colloidal aggregation (common at >50 μM concentrations).
  • Functional Assays : Use isothermal titration calorimetry (ITC) to compare binding affinities (ΔG) across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.